(1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
Overview
Description
(1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is a chiral amine compound featuring a cyclohexane ring substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexane Ring Formation: The cyclohexane ring can be constructed via a Diels-Alder reaction between a diene and a dienophile.
Coupling of Pyrrole and Cyclohexane Rings: The pyrrole and cyclohexane rings are coupled using a suitable coupling reagent, such as a Grignard reagent or organolithium compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride to reduce the pyrrole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine: The diastereomer with different stereochemistry.
(1S,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine: Another diastereomer with different stereochemistry.
(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine: The enantiomer with opposite stereochemistry.
Uniqueness
The (1R,2R) enantiomer is unique due to its specific three-dimensional arrangement, which can result in different biological activities and properties compared to its diastereomers and enantiomers.
Properties
IUPAC Name |
(1R,2R)-2-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h7-8,11-12H,3-6,13H2,1-2H3/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWBCPGJWWEQG-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCCCC2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1[C@@H]2CCCC[C@H]2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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